molecular formula C18H19N5OS B2767824 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 924872-33-3

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2767824
CAS No.: 924872-33-3
M. Wt: 353.44
InChI Key: ILXKODNPKNUFAN-UHFFFAOYSA-N
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Description

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a benzimidazole moiety, a pyridine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzimidazole Thioether: Starting with benzimidazole, a thiol group is introduced through nucleophilic substitution.

    Piperazine Derivative Formation: The piperazine ring is functionalized with a pyridine group.

    Coupling Reaction: The benzimidazole thioether and the piperazine derivative are coupled under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the nitrogen atoms in the benzimidazole or piperazine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with benzimidazole and piperazine structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it modulates a receptor, it could either activate or inhibit the receptor’s signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-3-yl)piperazin-1-yl)ethanone: Similar structure but with a different position of the pyridine ring.

    2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-4-yl)piperazin-1-yl)ethanone: Another positional isomer with the pyridine ring in the 4-position.

Uniqueness

The uniqueness of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone lies in its specific arrangement of functional groups, which could confer unique biological activities or chemical reactivity compared to its isomers.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-17(13-25-18-20-14-5-1-2-6-15(14)21-18)23-11-9-22(10-12-23)16-7-3-4-8-19-16/h1-8H,9-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXKODNPKNUFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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